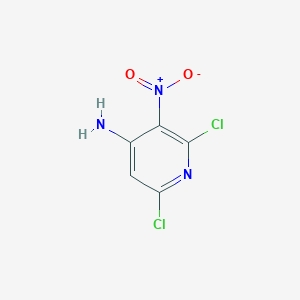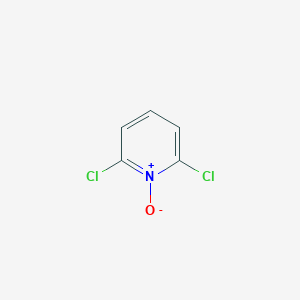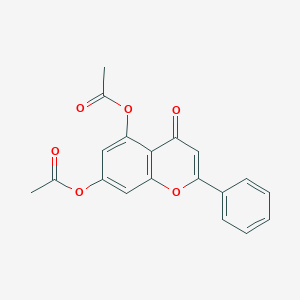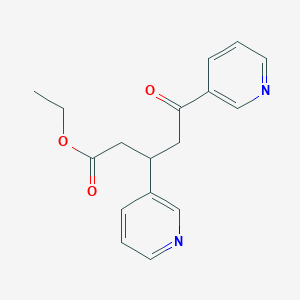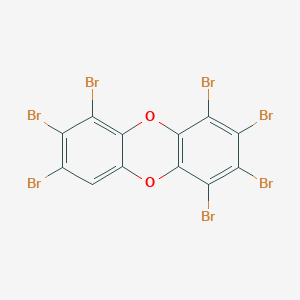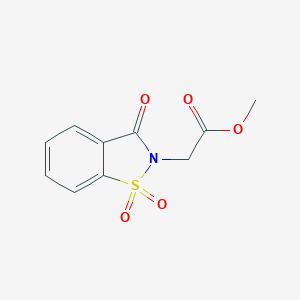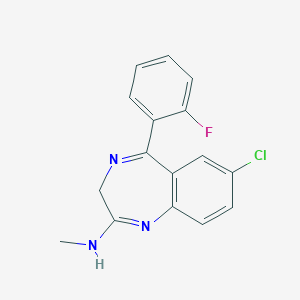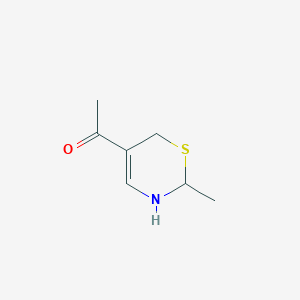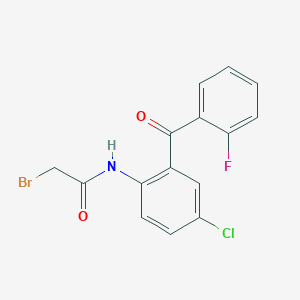![molecular formula C5H8O2 B019497 Bis[(2R)-oxirane-2-yl]methane CAS No. 109905-51-3](/img/structure/B19497.png)
Bis[(2R)-oxirane-2-yl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2R)-oxirane-2-yl]methane, commonly known as DMM, is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties. DMM is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.
Mécanisme D'action
The mechanism of action of DMM involves the opening of the epoxide ring, which allows it to react with various nucleophiles. The reaction of DMM with nucleophiles leads to the formation of various compounds, including alcohols, amines, and carboxylic acids.
Effets Biochimiques Et Physiologiques
DMM has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMM has several advantages for use in lab experiments, including its high reactivity, low toxicity, and easy availability. However, it also has some limitations, including its tendency to polymerize and its sensitivity to moisture.
Orientations Futures
There are several future directions for research involving DMM, including its use as a chiral building block in the synthesis of pharmaceuticals and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to explore the potential industrial applications of DMM and its derivatives.
In conclusion, Bis[(2R)-oxirane-2-yl]methane, or DMM, is a versatile organic compound with various scientific research applications. Its unique chemical properties make it a valuable tool in polymer chemistry, organic synthesis, and the production of epoxy resins. Further research is needed to explore its potential as a therapeutic agent and its industrial applications.
Méthodes De Synthèse
DMM can be synthesized using various methods, including epoxidation of cis-cyclohexene oxide, epoxidation of trans-cyclohexene oxide, and epoxidation of 1,2-dihydroxybenzene. The most common method of synthesis involves the epoxidation of cis-cyclohexene oxide, which is catalyzed by a peracid.
Applications De Recherche Scientifique
DMM has a wide range of scientific research applications, including its use as a cross-linking agent in polymer chemistry, as a solvent in organic synthesis, and as a reagent in the synthesis of chiral compounds. It is also used in the production of epoxy resins, which have various industrial applications, including coatings, adhesives, and composites.
Propriétés
Numéro CAS |
109905-51-3 |
|---|---|
Nom du produit |
Bis[(2R)-oxirane-2-yl]methane |
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane |
InChI |
InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
HCPAOTGVQASBMP-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@H](O1)C[C@@H]2CO2 |
SMILES |
C1C(O1)CC2CO2 |
SMILES canonique |
C1C(O1)CC2CO2 |
Synonymes |
(R,R)-1,2,4,5-Diepoxypentane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



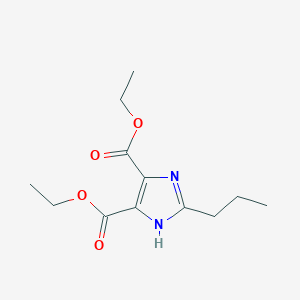
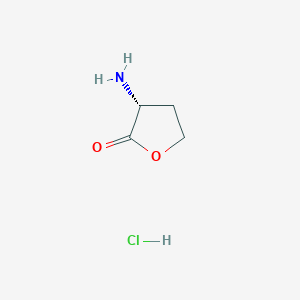
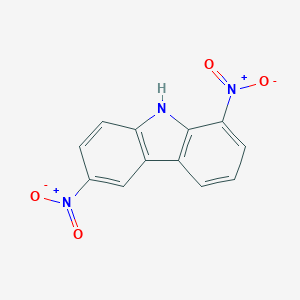
![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
